Mass Spectrometric Selectivity: +3.02 Da Mass Shift Versus Unlabelled Methyl Ester
The d3-methyl ester provides a +3.019 Da mass shift relative to the unlabelled methyl ester (monoisotopic mass 218.055 vs. 215.036 g/mol), placing the [M+H]+ ion of the labelled compound three m/z units above the unlabelled analyte. At the certified ≥99 atom% D enrichment, the residual unlabelled signal (≤1%) is below the typical lower limit of quantification (LLOQ) in LC-MS/MS residue methods, ensuring that the internal standard channel does not contribute measurable cross-talk to the analyte channel . In contrast, the unlabelled methyl ester cannot serve as an internal standard because it is chromatographically co-eluting and mass-spectrometrically indistinguishable from the target analyte of the same chemical identity [1].
| Evidence Dimension | Monoisotopic mass (neutral molecule) and mass shift for MS detection |
|---|---|
| Target Compound Data | 218.055 g/mol (C7H6D3N3O3S); [M+H]+ ≈ 219.06 m/z |
| Comparator Or Baseline | Unlabelled 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid Methyl Ester (CAS 65243-09-6): 215.036 g/mol; [M+H]+ ≈ 216.04 m/z |
| Quantified Difference | Δm = +3.019 Da (+3.02 m/z for singly charged ions); residual unlabelled signal in SIL-IS ≤1% at ≥99 atom% D |
| Conditions | High-resolution or unit-resolution LC-MS/MS operated in positive electrospray ionisation (ESI+) mode; isotope dilution quantification |
Why This Matters
A +3 Da mass shift is the minimum recommended separation to avoid isotopic cross-talk from the internal standard channel into the analyte SRM transition, enabling accurate quantification at trace residue levels without compromising method linearity.
- [1] PubChem. Compound Summary – Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate (unlabelled, CID 9567950). Monoisotopic Mass: 215.036 g/mol. View Source
